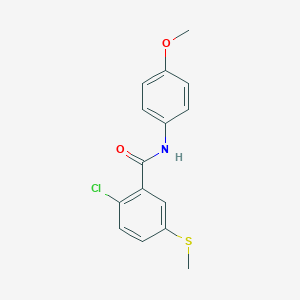![molecular formula C26H34N2O3S B299672 N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide works by inhibiting the activity of the NF-κB pathway, which is involved in the transcription of genes that regulate cell survival, proliferation, and inflammation. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress, and plays a critical role in the immune response. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide inhibits the activity of IKKβ, a kinase that activates NF-κB, thereby blocking the transcription of genes regulated by this pathway.
Biochemical and Physiological Effects
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of inflammation, and the modulation of the immune response. In cancer cells, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to induce apoptosis and inhibit cell proliferation, migration, and invasion. In animal models of inflammation and autoimmune diseases, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to reduce inflammation and improve disease symptoms. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been shown to modulate the immune response by suppressing the activity of T cells and dendritic cells.
実験室実験の利点と制限
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NF-κB pathway. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has some limitations for lab experiments, including its potential toxicity and the need for further optimization to improve its efficacy and safety.
将来の方向性
There are several future directions for the study of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, including the optimization of its pharmacological properties, the development of new analogs with improved efficacy and safety, and the exploration of its potential therapeutic applications in other diseases. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been studied in combination with other drugs, and further studies are needed to determine the optimal combination and dosing regimen. Finally, the development of biomarkers to predict response to N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide and monitor its efficacy in clinical trials is an important area of future research.
Conclusion
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NF-κB pathway, but also has some limitations, including its potential toxicity. There are several future directions for the study of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide, including the optimization of its pharmacological properties, the development of new analogs, and the exploration of its potential therapeutic applications in other diseases.
合成法
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide can be synthesized by a multistep process involving the reaction of various chemical reagents. The synthesis method of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been described in detail in a patent application filed by Cephalon, Inc. (US 2009/0016779 A1). The patent application outlines the preparation of N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide from 4-cyclohexylphenol, 2-bromoethylamine hydrobromide, and 3-(methylthio)propionic acid, followed by coupling with benzoyl chloride.
科学的研究の応用
N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune diseases. In cancer, N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has been shown to inhibit the growth of cancer cells by targeting the NF-κB pathway, which is involved in cell survival, proliferation, and inflammation. N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide has also been studied for its potential use in treating inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis.
特性
分子式 |
C26H34N2O3S |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
N-[1-[2-(4-cyclohexylphenoxy)ethylamino]-4-methylsulfanyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C26H34N2O3S/c1-32-19-16-24(28-25(29)22-10-6-3-7-11-22)26(30)27-17-18-31-23-14-12-21(13-15-23)20-8-4-2-5-9-20/h3,6-7,10-15,20,24H,2,4-5,8-9,16-19H2,1H3,(H,27,30)(H,28,29) |
InChIキー |
KXSMPESSZSLCLA-UHFFFAOYSA-N |
SMILES |
CSCCC(C(=O)NCCOC1=CC=C(C=C1)C2CCCCC2)NC(=O)C3=CC=CC=C3 |
正規SMILES |
CSCCC(C(=O)NCCOC1=CC=C(C=C1)C2CCCCC2)NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-oxo-N-[3-(1-pyrrolidinyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B299589.png)
![2-bromo-N-dibenzo[b,d]furan-3-yl-4,5-dimethoxybenzenesulfonamide](/img/structure/B299590.png)
![N-(1-benzyl-2-{[2-(4-chlorophenoxy)ethyl]amino}-2-oxoethyl)benzamide](/img/structure/B299591.png)
![2-{[7-(2H-1,2,3-benzotriazol-2-yl)-5-methyl-1,3-benzoxazol-2-yl]sulfanyl}-1-(2-naphthyl)ethanone](/img/structure/B299592.png)
![Ethyl 1,4-bis[(4-methylphenyl)sulfonyl]-2-piperazinecarboxylate](/img/structure/B299597.png)

![3-(3,4-dimethoxyphenyl)-N-[2-ethoxy-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B299599.png)


![3-phenyl-N-[3-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B299605.png)

![N-cyclopropyl-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B299607.png)
![Ethyl {4-[(2,6-dimethylphenyl)sulfamoyl]benzyl}carbamate](/img/structure/B299612.png)
![2-chloro-4,5-difluoro-N-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B299615.png)